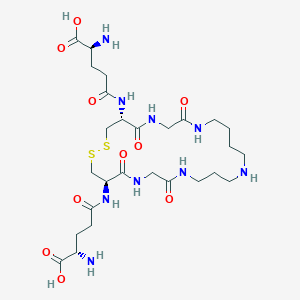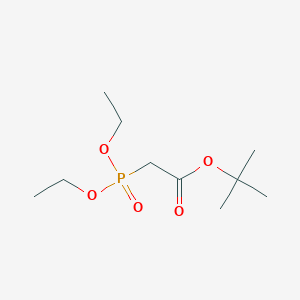
3-Chloro-2,5-difluoropyridine
Overview
Description
3-Chloro-2,5-difluoropyridine is a chemical compound with the CAS Number: 851179-00-5 . It has a molecular weight of 149.53 and is a solid at room temperature . The IUPAC name for this compound is 3-chloro-2,5-difluoropyridine .
Synthesis Analysis
The synthesis of 3-Chloro-2,5-difluoropyridine and similar compounds has been a topic of interest in recent literature . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Additionally, 2,5-difluoropyridine can be prepared by the deamination reaction of 2-hydrazino-3 .Molecular Structure Analysis
The molecular formula of 3-Chloro-2,5-difluoropyridine is C5H2ClF2N . The InChI key for this compound is ATKDHGGWYZLPPJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Chloro-2,5-difluoropyridine is a solid at room temperature . It has a molecular weight of 149.53 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis of Fluorinated Pyridines
3-Chloro-2,5-difluoropyridine: is a key intermediate in the synthesis of various fluorinated pyridines . These compounds are of significant interest due to their unique physical, chemical, and biological properties, which are largely attributed to the presence of fluorine atoms as strong electron-withdrawing substituents. The reduced basicity and reactivity of fluoropyridines compared to their chlorinated and brominated analogues make them valuable in the development of more selective synthetic routes.
Radiopharmaceuticals for Cancer Therapy
The compound is used in the preparation of F-18 substituted pyridines , which are important in the field of radiopharmacy . These fluorine-18 labeled compounds are potential imaging agents for positron emission tomography (PET), providing valuable tools for the local radiotherapy of cancer and aiding in the diagnosis and treatment planning.
Agricultural Chemistry
Fluorine atoms are introduced into lead structures to create new agricultural products with improved physical, biological, and environmental properties . 3-Chloro-2,5-difluoropyridine serves as a precursor for the synthesis of herbicides and insecticides, contributing to the development of more effective and environmentally friendly agrochemicals.
Pharmaceutical Industry
Approximately 10% of all pharmaceuticals used in medical treatment contain a fluorine atom . The introduction of fluorine into pharmaceutical compounds can significantly alter their metabolic stability, membrane permeability, and binding characteristics. 3-Chloro-2,5-difluoropyridine is a valuable building block in the synthesis of such fluorinated medicinal compounds.
Material Science
In material science, 3-Chloro-2,5-difluoropyridine is utilized in the synthesis of novel polymeric materials . Its incorporation into polymers can lead to materials with unique properties, such as increased resistance to solvents and chemicals, making it a compound of choice for advanced material design.
Organic Synthesis Methodology
This compound is also instrumental in developing new synthetic methodologies for constructing complex organic molecules . Its reactivity profile allows for selective functionalization, which is crucial in the stepwise construction of organic compounds with precise structural requirements.
Safety And Hazards
Future Directions
Fluoropyridines, including 3-Chloro-2,5-difluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have found applications in the agrochemical and pharmaceutical industries . The development of fluorinated chemicals has been steadily increasing, and it is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
3-chloro-2,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-4-1-3(7)2-9-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKDHGGWYZLPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598458 | |
| Record name | 3-Chloro-2,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,5-difluoropyridine | |
CAS RN |
851179-00-5 | |
| Record name | 3-Chloro-2,5-difluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851179-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-2,5-DIFLUOROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B104303.png)








![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)


